N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzo[d]thiazole ring and a naphthalene moiety connected through an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Naphthalene moiety introduction: The naphthalene ring can be introduced via a nucleophilic substitution reaction using a naphthalen-2-ol derivative.
Acetamide linkage formation: The final step involves the coupling of the benzo[d]thiazole and naphthalene moieties through an acetamide linkage, often using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(benzo[d]thiazol-6-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(benzo[d]thiazol-5-yl)-2-(phenylthio)acetamide
Uniqueness
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of a benzo[d]thiazole ring and a naphthalene moiety through an acetamide linkage provides a unique scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(21-15-6-8-18-17(10-15)20-12-24-18)11-23-16-7-5-13-3-1-2-4-14(13)9-16/h1-10,12H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCIVVQCKTZDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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